molecular formula C13H15NO4-2 B14745513 3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate

Cat. No.: B14745513
M. Wt: 249.26 g/mol
InChI Key: XNPVRRADDRKICP-UHFFFAOYSA-L
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Description

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate is an organic compound with a complex structure that includes both carboxylate and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate typically involves the reaction of 4-methylaniline with a carboxylate-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[N-(2-carboxylatoethyl)-4-ethylanilino]propanoate
  • 3-[N-(2-carboxylatoethyl)-4-methoxyanilino]propanoate
  • 3-[N-(2-carboxylatoethyl)-4-chloroanilino]propanoate

Uniqueness

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate is unique due to its specific functional groups and the resulting chemical properties. The presence of both carboxylate and aniline groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H15NO4-2

Molecular Weight

249.26 g/mol

IUPAC Name

3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate

InChI

InChI=1S/C13H17NO4/c1-10-2-4-11(5-3-10)14(8-6-12(15)16)9-7-13(17)18/h2-5H,6-9H2,1H3,(H,15,16)(H,17,18)/p-2

InChI Key

XNPVRRADDRKICP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)N(CCC(=O)[O-])CCC(=O)[O-]

Origin of Product

United States

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